Cas no 2228422-74-8 (N-4-(1-amino-2-methoxypropan-2-yl)phenylacetamide)

N-4-(1-アミノ-2-メトキシプロパン-2-イル)フェニルアセタミドは、有機合成化学および医薬品開発において重要な中間体として利用される化合物です。その分子構造は、アミノ基とメトキシ基を有するプロパン骨格とアセタミド基が結合したフェニル環から構成され、高い反応性と選択性を示します。特に、医薬品候補分子の修飾や生体活性化合物の設計において、官能基の多様性を活かした精密合成が可能です。また、安定性に優れ、保管や取り扱いが容易である点も特徴です。創薬研究における中間体としての有用性から、効率的な合成経路の開発が進められています。

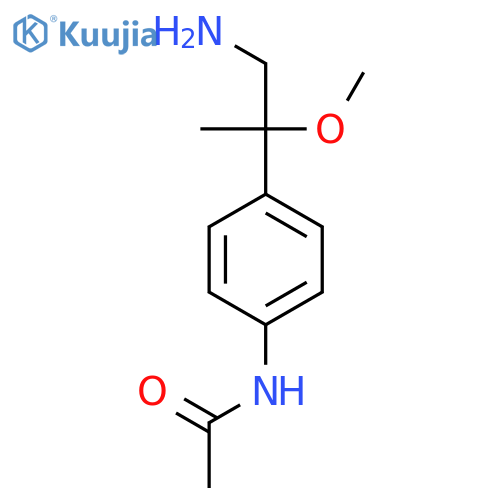

2228422-74-8 structure

商品名:N-4-(1-amino-2-methoxypropan-2-yl)phenylacetamide

N-4-(1-amino-2-methoxypropan-2-yl)phenylacetamide 化学的及び物理的性質

名前と識別子

-

- N-4-(1-amino-2-methoxypropan-2-yl)phenylacetamide

- 2228422-74-8

- N-[4-(1-amino-2-methoxypropan-2-yl)phenyl]acetamide

- EN300-1786113

-

- インチ: 1S/C12H18N2O2/c1-9(15)14-11-6-4-10(5-7-11)12(2,8-13)16-3/h4-7H,8,13H2,1-3H3,(H,14,15)

- InChIKey: AAODYXKRHHSGBB-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C)(CN)C1C=CC(=CC=1)NC(C)=O

計算された属性

- せいみつぶんしりょう: 222.136827821g/mol

- どういたいしつりょう: 222.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 64.4Ų

N-4-(1-amino-2-methoxypropan-2-yl)phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1786113-0.5g |

N-[4-(1-amino-2-methoxypropan-2-yl)phenyl]acetamide |

2228422-74-8 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1786113-2.5g |

N-[4-(1-amino-2-methoxypropan-2-yl)phenyl]acetamide |

2228422-74-8 | 2.5g |

$2295.0 | 2023-09-19 | ||

| Enamine | EN300-1786113-5.0g |

N-[4-(1-amino-2-methoxypropan-2-yl)phenyl]acetamide |

2228422-74-8 | 5g |

$3396.0 | 2023-05-26 | ||

| Enamine | EN300-1786113-5g |

N-[4-(1-amino-2-methoxypropan-2-yl)phenyl]acetamide |

2228422-74-8 | 5g |

$3396.0 | 2023-09-19 | ||

| Enamine | EN300-1786113-1.0g |

N-[4-(1-amino-2-methoxypropan-2-yl)phenyl]acetamide |

2228422-74-8 | 1g |

$1172.0 | 2023-05-26 | ||

| Enamine | EN300-1786113-0.05g |

N-[4-(1-amino-2-methoxypropan-2-yl)phenyl]acetamide |

2228422-74-8 | 0.05g |

$983.0 | 2023-09-19 | ||

| Enamine | EN300-1786113-10.0g |

N-[4-(1-amino-2-methoxypropan-2-yl)phenyl]acetamide |

2228422-74-8 | 10g |

$5037.0 | 2023-05-26 | ||

| Enamine | EN300-1786113-0.25g |

N-[4-(1-amino-2-methoxypropan-2-yl)phenyl]acetamide |

2228422-74-8 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1786113-10g |

N-[4-(1-amino-2-methoxypropan-2-yl)phenyl]acetamide |

2228422-74-8 | 10g |

$5037.0 | 2023-09-19 | ||

| Enamine | EN300-1786113-0.1g |

N-[4-(1-amino-2-methoxypropan-2-yl)phenyl]acetamide |

2228422-74-8 | 0.1g |

$1031.0 | 2023-09-19 |

N-4-(1-amino-2-methoxypropan-2-yl)phenylacetamide 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Ping Tong Food Funct., 2020,11, 628-639

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

2228422-74-8 (N-4-(1-amino-2-methoxypropan-2-yl)phenylacetamide) 関連製品

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量